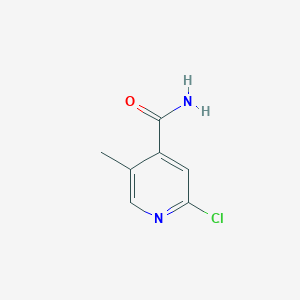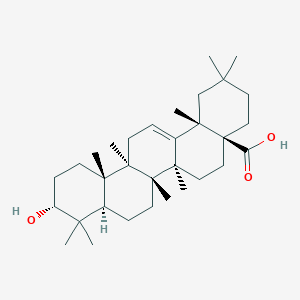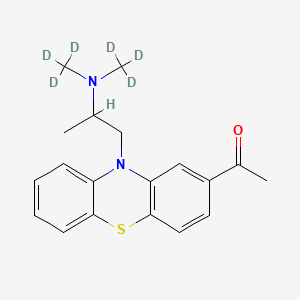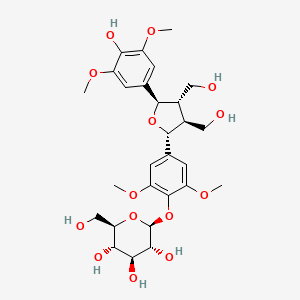
Alosetron-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alosetron-13C,d3 is a labeled analogue of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in scientific research to study the metabolic pathways and pharmacokinetics of Alosetron. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron-13C,d3 involves the incorporation of carbon-13 and deuterium into the Alosetron molecule. This process typically starts with the synthesis of the labeled precursors, followed by their incorporation into the Alosetron structure through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of labeled precursors, followed by their incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Alosetron-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and metabolic pathways.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the labeled isotopes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogues.
Aplicaciones Científicas De Investigación
Alosetron-13C,d3 is widely used in scientific research for various applications:
Mecanismo De Acción
Alosetron-13C,d3 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates serotonin-sensitive gastrointestinal processes, reducing symptoms of irritable bowel syndrome .
Comparación Con Compuestos Similares
Similar Compounds
Alosetron: The parent compound, used for the treatment of severe diarrhea-predominant irritable bowel syndrome in women.
Ondansetron: Another 5-HT3 receptor antagonist used to treat nausea and vomiting.
Granisetron: A 5-HT3 receptor antagonist used for similar indications as Ondansetron.
Uniqueness
Alosetron-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research settings. This labeling provides a significant advantage in studying the metabolic pathways and pharmacokinetics of Alosetron, offering insights that are not possible with the unlabeled compound .
Propiedades
Fórmula molecular |
C17H18N4O |
|---|---|
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuterio(113C)methyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2+1D3 |
Clave InChI |
JSWZEAMFRNKZNL-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |
SMILES canónico |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


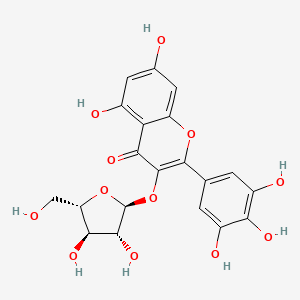


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
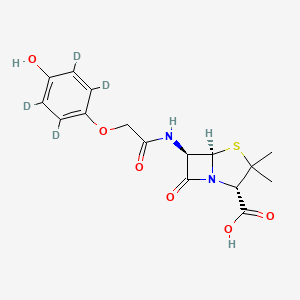
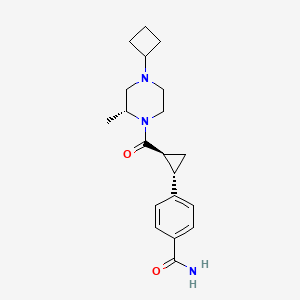
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
